4,4'-Oxybis(phenyl isocyanate)

描述

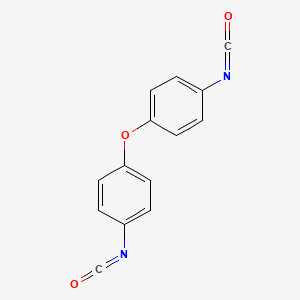

1,1’-Oxybis(4-isocyanatobenzene) is an organic compound with the molecular formula C14H8N2O3This compound is primarily used in the synthesis of polyurethanes, particularly thermoplastic polyurethane elastomers.

准备方法

Synthetic Routes and Reaction Conditions

1,1’-Oxybis(4-isocyanatobenzene) can be synthesized through the reaction of 4,4’-oxybis(benzenamine) with phosgene. The reaction typically occurs in an inert solvent such as toluene or chlorobenzene, under controlled temperature conditions to ensure the safe handling of phosgene .

Industrial Production Methods

In industrial settings, the production of 1,1’-Oxybis(4-isocyanatobenzene) involves large-scale phosgenation processes. The process requires stringent safety measures due to the toxic nature of phosgene. The resulting product is purified through distillation or recrystallization to achieve the desired purity levels .

化学反应分析

Types of Reactions

1,1’-Oxybis(4-isocyanatobenzene) primarily undergoes addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. These reactions lead to the formation of urethanes, ureas, and polyureas, respectively .

Common Reagents and Conditions

Alcohols: Reacts with alcohols to form urethanes under mild heating conditions.

Amines: Reacts with amines to form ureas at room temperature.

Water: Reacts with water to form polyureas, typically under ambient conditions.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyureas: Formed from the reaction with water.

科学研究应用

Polyurethane Production

One of the primary applications of 4,4'-Oxybis(phenyl isocyanate) is in the synthesis of polyurethanes. As a diisocyanate, it reacts with compounds containing hydroxyl groups to form polyurethanes with diverse properties. These polymers are utilized in:

- Coatings : Providing durable finishes for surfaces.

- Adhesives : Offering strong bonding capabilities for various materials.

- Elastomers : Creating flexible materials used in numerous applications.

The versatility of polyurethanes allows for customization based on the co-reactants used in the synthesis process, which can lead to specialized materials tailored for specific uses .

Organic Chemistry Reagent

In organic chemistry, 4,4'-Oxybis(phenyl isocyanate) serves as a valuable reagent. Its isocyanate functional groups enable participation in various chemical reactions, such as:

- Cycloadditions : Forming cyclic compounds through reactions with alkenes or alkynes.

- Acylation Reactions : Modifying organic molecules by introducing acyl groups.

Researchers are investigating its reactivity with different substrates to explore new synthetic pathways and develop novel compounds .

Biological Interactions and Therapeutic Potential

The interactions of 4,4'-Oxybis(phenyl isocyanate) with biological systems have garnered attention for potential therapeutic applications. Studies indicate that it can modify proteins by reacting with amino acid residues, which may influence protein function and stability. This property has implications for:

- Drug Design : The compound's ability to react with nucleophiles can be leveraged to create new pharmaceutical agents.

- Bioconjugation : Facilitating the attachment of drugs or probes to biomolecules for targeted delivery systems .

Recent studies have highlighted the versatility of 4,4'-Oxybis(phenyl isocyanate) in various applications:

- Polymer Synthesis : A study demonstrated the use of this compound in developing specialized polyurethanes that exhibit enhanced mechanical properties compared to standard formulations.

- Organic Synthesis : Research focused on its role as a reagent in cycloaddition reactions yielded new cyclic compounds with potential industrial applications.

- Biological Studies : Investigations into its effects on protein modification revealed insights into how it could be utilized in drug development strategies targeting specific diseases .

作用机制

The mechanism of action of 1,1’-Oxybis(4-isocyanatobenzene) involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups (-NCO) react with hydroxyl (-OH) or amine (-NH2) groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in polyurethane synthesis .

相似化合物的比较

Similar Compounds

1,1’-Methylenebis(4-isocyanatobenzene) (MDI): Another widely used isocyanate in polyurethane production.

1,1’-Methanediylbis(4-isocyanatocyclohexane): An aliphatic diisocyanate used in the synthesis of polyurethanes.

Uniqueness

1,1’-Oxybis(4-isocyanatobenzene) is unique due to its ether linkage, which imparts flexibility and improved mechanical properties to the resulting polyurethanes. This makes it particularly suitable for applications requiring high-performance materials .

生物活性

4,4'-Oxybis(phenyl isocyanate), also known as 1,1'-Oxybis(4-isocyanatobenzene), is a diisocyanate compound that has garnered attention for its biological activity and potential applications in various fields, particularly in biocompatible materials and drug delivery systems. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, toxicity studies, and potential therapeutic applications.

- Molecular Formula : C₁₄H₈N₂O₃

- Molecular Weight : 252.22 g/mol

- Appearance : White crystalline solid

- Melting Point : 64-68 °C

- Solubility : Soluble in acetonitrile; moisture-sensitive

The structure of 4,4'-Oxybis(phenyl isocyanate) features two phenyl isocyanate groups linked by an ether oxygen atom, contributing to its reactivity and utility in various chemical applications.

Biochemical Interactions

4,4'-Oxybis(phenyl isocyanate) interacts with biological systems primarily through its isocyanate groups, which can react with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify proteins by forming stable adducts with amino acid residues, potentially influencing protein function and stability.

Table 1: Summary of Biochemical Reactions

| Reaction Type | Description |

|---|---|

| Urea Formation | Reacts with amines to form ureas |

| Carbamate Formation | Reacts with alcohols to form carbamates |

| Protein Modification | Covalent binding with amino and thiol groups |

Cellular Effects

The compound's influence on cellular processes has been documented in several studies. It can affect cell signaling pathways by modifying proteins involved in signal transduction, leading to altered gene expression and cellular metabolism. Notably, the compound's effects may vary based on dosage and exposure duration.

Dosage Effects in Animal Models

Research indicates that the biological effects of 4,4'-Oxybis(phenyl isocyanate) are dose-dependent:

- At low doses, minimal effects on cellular function were observed.

- Higher doses resulted in significant toxicity, including liver injury and weight loss in animal models .

Toxicological Studies

Toxicity assessments have highlighted several adverse effects associated with exposure to 4,4'-Oxybis(phenyl isocyanate):

- Repeated Dose Toxicity : Studies in rats and mice showed symptoms such as weight loss, liver injury, and gastrointestinal hemorrhage at doses exceeding 1500 mg/kg .

- Dermal Absorption : Approximately 7.3% of a dermally applied dose was absorbed within 24 hours, indicating potential systemic exposure .

Table 2: Toxicity Findings from Animal Studies

| Study Type | Observations | Dose (mg/kg) |

|---|---|---|

| Repeated Dose Oral | Liver injury, weight loss | >1500 |

| Dermal Exposure | Absorption rate of 7.3% | N/A |

| Acute Exposure | CNS depression, convulsions | >5000 (single dose) |

Metabolic Pathways

The metabolism of 4,4'-Oxybis(phenyl isocyanate) involves interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive intermediates that further react with cellular biomolecules, impacting various metabolic pathways .

Potential Therapeutic Applications

Despite its toxicity profile, the reactivity of 4,4'-Oxybis(phenyl isocyanate) presents opportunities for therapeutic applications:

- Drug Delivery Systems : Its ability to modify biomolecules can be harnessed for creating targeted drug delivery systems.

- Biocompatible Materials : The compound's properties are being explored for use in developing biocompatible materials for medical devices and implants .

Case Studies

Several case studies illustrate the compound's biological activity:

- Study on Protein Modification : Research demonstrated that 4,4'-Oxybis(phenyl isocyanate) effectively modified serum albumin proteins in vitro. This modification enhanced the protein's stability under physiological conditions.

- Toxicology Assessment : A comprehensive assessment revealed that repeated exposure led to significant liver damage and gastrointestinal issues in rodent models. These findings underscore the need for careful handling and risk assessment when using this compound in research or industrial applications .

属性

IUPAC Name |

1-isocyanato-4-(4-isocyanatophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O3/c17-9-15-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)16-10-18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLIYVDINLSKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O3 | |

| Record name | 4,4'-DIISOCYANATODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044937 | |

| Record name | 1,1'-oxybis(4-isocyanatobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4128-73-8 | |

| Record name | 4,4'-DIISOCYANATODIPHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Diisocyanatodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4128-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Oxybis(4-isocyanatobenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-oxybis(4-isocyanatobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Oxybis(4-isocyanatobenzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-OXYBIS(4-ISOCYANATOBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY74W1G2FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。